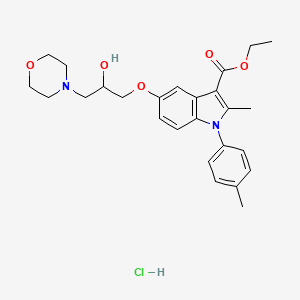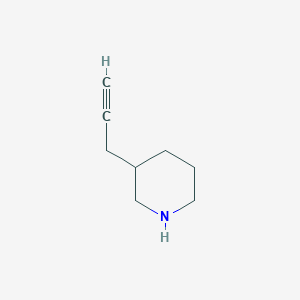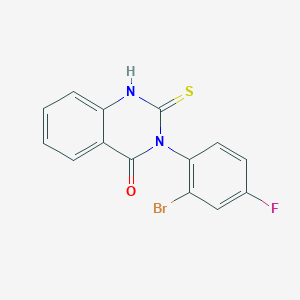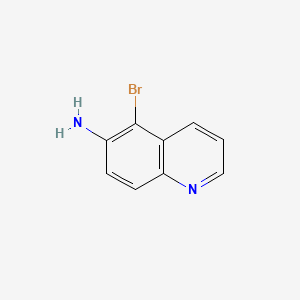![molecular formula C10H18N2 B2837781 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole CAS No. 2230803-19-5](/img/structure/B2837781.png)
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole” is an organic compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C10H18N2 and it has a molecular weight of 166.268.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organometallic Synthesis
In organometallic chemistry, "2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole" derivatives are synthesized for various applications. For example, a study demonstrated the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via palladium-catalyzed oxidative cyclization–methoxycarbonylation of 4-yn-1-ols. This process involves the formation of cycloisomerization–hydromethoxylation leading to 2-methoxy-2-methyltetrahydrofurans (Gabriele et al., 2000).
Electro-Optic Materials
Pyrrole-based donor-acceptor chromophores, including derivatives of "this compound," are being explored for their potential in electro-optic materials. These materials show promising applications in nonlinear optics and electro-optics, especially for the development of intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).
Nanocatalyst Synthesis
A recent study synthesized an ionic complex of V(V) using "this compound" derivatives as precursors for nano-catalyst production. These catalysts are used in the selective oxidation of methanol to methylal or dimethoxymethane (Jamei et al., 2017).
Green Chemistry
"this compound" is also instrumental in green chemistry applications. For instance, 2-Methyltetrahydrofuran, a derivative, is used in solid-phase peptide synthesis under green conditions, aiming to reduce the environmental impact of hazardous chemical solvents traditionally used in peptide synthesis (Jad et al., 2016).
Thermophysical Studies
The compound finds application in the study of thermophysical properties of binary and ternary mixtures, such as those containing lactams and methanol. These studies are crucial in understanding the intermolecular interactions in various solvent systems (Dávila et al., 2009).
Biomedical Research
In biomedical research, derivatives of "this compound" are being investigated for their potential as antimicrobial agents. For instance, the synthesis of novel pyrrole derivatives showed promising antibacterial and antifungal activities, which is attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-3,7-diazatricyclo[3.3.3.01,5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMZLTZZBMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23CCCC2(C1)CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)




![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)
![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)

![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)

![6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2837721.png)
